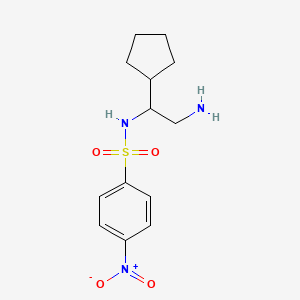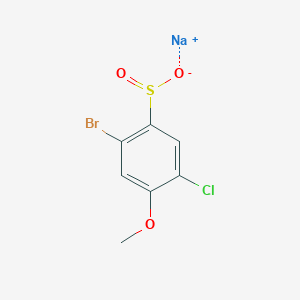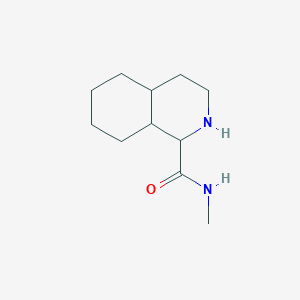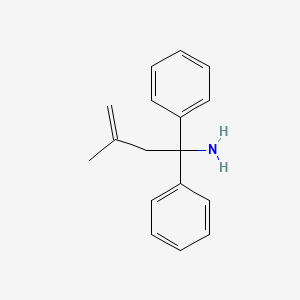
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C11H14FNO It is a derivative of tetrahydronaphthalene, featuring a fluorine atom at the 2-position and a methoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable naphthalene derivative, followed by methoxylation and subsequent amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar in structure but lacks the methoxy group.
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Similar in structure but lacks the fluorine atom.
Uniqueness
The presence of both the fluorine and methoxy groups in 2-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
2-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9,11H,5-6,13H2,1H3 |
Clave InChI |
RLSGBDWCWCBOQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1CCC(C2N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


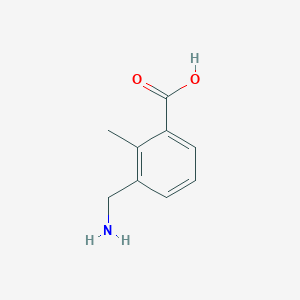
![(Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine](/img/structure/B13203970.png)
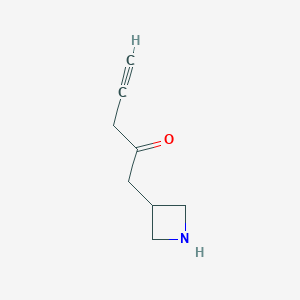
![2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde](/img/structure/B13203986.png)
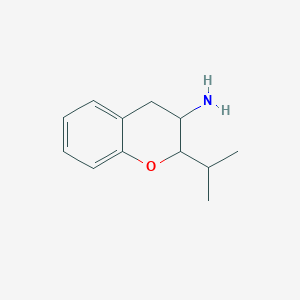

![3-ethyl-1-[(4S)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13203997.png)
![Methyl6-oxo-1,3,5,6-tetrahydrofuro[3,4-c]pyridine-7-carboxylate](/img/structure/B13204003.png)
![(1H-Imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine](/img/structure/B13204007.png)
